molecular formula C9H18F2N2O2 B13549772 tert-butyl N-(4-amino-1,1-difluorobutan-2-yl)carbamate

tert-butyl N-(4-amino-1,1-difluorobutan-2-yl)carbamate

Cat. No.: B13549772
M. Wt: 224.25 g/mol
InChI Key: UUYRNVXZKYRAKC-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-amino-1,1-difluorobutan-2-yl)carbamate is a chemical compound with the molecular formula C9H18F2N2O2 It is a derivative of carbamate, featuring a tert-butyl group and a difluorobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-amino-1,1-difluorobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluorobutylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-amino-1,1-difluorobutan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(4-amino-1,1-difluorobutan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-1,1-difluorobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobutyl group can enhance the compound’s binding affinity and selectivity towards these targets. The carbamate moiety can undergo hydrolysis to release the active amine, which can then exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate: Similar structure but with a trifluorobutyl group instead of a difluorobutyl group.

    Tert-butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate: Contains a trifluoropropyl group.

    Tert-butyl (4-bromobutyl)carbamate: Features a bromobutyl group instead of an amino-difluorobutyl group.

Uniqueness

Tert-butyl N-(4-amino-1,1-difluorobutan-2-yl)carbamate is unique due to the presence of the difluorobutyl group, which imparts distinct chemical and biological properties. The difluorobutyl group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and development .

Properties

Molecular Formula

C9H18F2N2O2

Molecular Weight

224.25 g/mol

IUPAC Name

tert-butyl N-(4-amino-1,1-difluorobutan-2-yl)carbamate

InChI

InChI=1S/C9H18F2N2O2/c1-9(2,3)15-8(14)13-6(4-5-12)7(10)11/h6-7H,4-5,12H2,1-3H3,(H,13,14)

InChI Key

UUYRNVXZKYRAKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN)C(F)F

Origin of Product

United States

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